molecular formula C19H18FN5O B12241961 1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]isoquinoline

1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]isoquinoline

Cat. No.: B12241961
M. Wt: 351.4 g/mol
InChI Key: LAXNISIYVSGXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]isoquinoline is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a pyrimidine ring, and an isoquinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced by reacting the piperazine derivative with 5-fluoro-6-methylpyrimidine-4-amine under suitable conditions.

    Coupling with Isoquinoline: The final step involves coupling the piperazine-pyrimidine intermediate with isoquinoline-1-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]isoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]isoquinoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A compound with a similar piperazine ring but different substituents.

    5-Fluoro-6-methylpyrimidin-4-ol: A compound with a similar pyrimidine ring but different functional groups.

Uniqueness

1-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]isoquinoline is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18FN5O

Molecular Weight

351.4 g/mol

IUPAC Name

[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-isoquinolin-1-ylmethanone

InChI

InChI=1S/C19H18FN5O/c1-13-16(20)18(23-12-22-13)24-8-10-25(11-9-24)19(26)17-15-5-3-2-4-14(15)6-7-21-17/h2-7,12H,8-11H2,1H3

InChI Key

LAXNISIYVSGXNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=NC=CC4=CC=CC=C43)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.